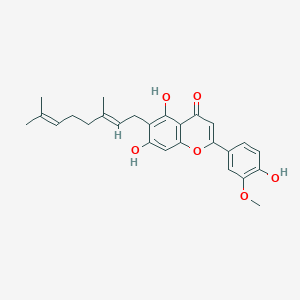
Cannflavin A
Übersicht
Beschreibung
Cannflavin A is a member of flavones.
This compound is a natural product found in Cannabis sativa with data available.
See also: Cannabis sativa subsp. indica top (part of).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Cannflavin A wurde als ein starkes entzündungshemmendes Mittel identifiziert. Eine Studie hebt seine Rolle als TAK1-Inhibitor hervor, was für die Entwicklung gezielter Therapien für entzündungsbedingte Krankheiten von Bedeutung ist . Dies ist besonders relevant für Erkrankungen wie rheumatoide Arthritis, bei denen this compound durch die Modulation entzündlicher Signalwege eine effektivere Behandlungsstrategie bieten könnte .
Neuroprotektive Wirkungen
Die Forschung zeigt, dass this compound möglicherweise neuroprotektive Wirkungen hat, indem es das Enzym Kynurenin-3-Monooxygenase (KMO) hemmt . KMO ist am neurotoxischen Kynurenin-Weg beteiligt, und seine Hemmung gilt als therapeutische Strategie gegen neuroinflammatorische und neurodegenerative Erkrankungen. Die Fähigkeit von this compound, KMO zu hemmen, deutet auf potenzielle Anwendungen bei der Behandlung dieser Erkrankungen hin .
Schmerzlinderung
Es wurde festgestellt, dass this compound schmerzlindernde Eigenschaften hat. Seine entzündungshemmenden Vorteile sind Berichten zufolge 30-mal effektiver als Aspirin . Dies deutet auf ein erhebliches Potenzial für this compound bei der Entwicklung neuer Schmerztherapiemethoden hin, insbesondere für Personen, die möglicherweise nicht gut auf traditionelle Schmerzmittel ansprechen.
Wirkmechanismus
Target of Action:
Cannflavin A interacts with specific receptors in the body. Although it’s not a classical cannabinoid receptor, it modulates the endocannabinoid system (ECS). The ECS comprises two primary receptors: CB1 and CB2. This compound may bind to these receptors or other non-cannabinoid receptors, influencing various cellular processes .
Mode of Action:
This compound exerts its effects by inducing or inhibiting signaling cascades. It has been shown to have antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells. By interacting with its targets, it can alter cellular behavior and promote cell death or inhibit cancer progression .
Biochemical Pathways:
The affected pathways include cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis. This compound’s modulation of these pathways contributes to its anti-cancer properties. For example, it reduces the proliferation of bladder transitional cell carcinoma lines and inhibits Aβ1-42 aggregation .
Result of Action:
At the molecular level, this compound activates apoptosis (cell death) via caspase-3 cleavage. It also influences neuroprotective pathways. In cancer cells, it disrupts processes necessary for tumor growth and metastasis .
Action Environment:
Environmental factors, such as pH, temperature, and oxidative stress, can affect this compound’s stability and efficacy. These factors may impact its therapeutic potential and need to be considered during drug development .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cannflavin A plays a crucial role in biochemical reactions, particularly in the inhibition of prostaglandin E2 production. This inhibition is achieved through the interaction of this compound with specific enzymes such as microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase . These interactions are essential for its anti-inflammatory effects. Additionally, this compound has been shown to interact with various proteins and biomolecules, including caspase 3, which is involved in the apoptotic pathway .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly bladder cancer cell lines, this compound has been shown to reduce cell viability in a concentration-dependent manner . It also activates apoptosis via caspase 3 cleavage and reduces cell invasion by 50% . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound has been identified as a potent inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1), a crucial therapeutic target in inflammation-related diseases . Through molecular docking and dynamics simulation, it has been demonstrated that this compound exhibits superior binding affinity and stability at the ATP binding site of TAK1 compared to known inhibitors . This inhibition modulates inflammatory signaling pathways, contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that prolonged exposure to this compound can lead to the desensitization of the vanilloid receptor, which is involved in the perception of pain, heat, and inflammation . Additionally, this compound has been shown to maintain its stability and effectiveness over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving bladder cancer cell lines, this compound exhibited cytotoxic effects in a concentration-dependent manner . Higher doses of this compound have been associated with increased apoptosis and reduced cell viability . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of prostaglandin E2 and leukotriene production . These pathways are crucial for its anti-inflammatory properties. The biosynthesis of this compound involves the prenylation of chrysoeriol, a process that enhances its cellular retention and access to various cell targets .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its unique chemical structure, which includes a vanillyl group, allows it to interact with the vanilloid receptor, influencing its localization and accumulation within cells . This interaction is essential for its analgesic and anti-inflammatory effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. It has been observed to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria . These localizations are crucial for its activity and function, as they allow this compound to interact with specific biomolecules and exert its therapeutic effects.
Eigenschaften
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFICMOCSIQMV-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336952 | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76735-57-4 | |
| Record name | Cannflavin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannaflavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNFLAVIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cannflavin A exert its anti-inflammatory effects?
A: this compound demonstrates anti-inflammatory effects through multiple pathways. Research suggests that it inhibits the production of pro-inflammatory mediators like chemokine (C-X-C motif) ligand 10 (CXCL10), interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα) in human macrophages by targeting Toll-like receptor 4 (TLR4) signaling. [] Additionally, studies show that this compound can inhibit kynurenine-3-monooxygenase (KMO), an enzyme involved in the neurotoxic kynurenine pathway, potentially offering therapeutic benefits in neuroinflammatory and neurodegenerative diseases. []
Q2: What is the role of this compound in modulating the TrkB signaling pathway?
A: Research indicates that this compound can interfere with the tropomyosin receptor kinase B (TrkB) signaling pathway. Studies using mouse primary cortical neurons show that this compound can prevent the accumulation of activity-regulated cytoskeleton-associated protein (Arc) upon TrkB stimulation by brain-derived neurotrophic factor (BDNF). [] This interference with TrkB signaling suggests a potential role for this compound in influencing neuronal growth and survival.
Q3: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C25H26O6 and a molecular weight of 422.47 g/mol. [, ]
Q4: What spectroscopic data is available for this compound?
A: Comprehensive 1H- and 13C-NMR assignments for this compound have been determined using various NMR techniques, including 1H-NMR, 13C-NMR, 1H-1H-COSY, HMQC, and HMBC. These analyses provide detailed structural information about the molecule. []
Q5: Are there specific formulation strategies to enhance this compound's stability or bioavailability?
A5: While research on specific formulation strategies for this compound is limited, encapsulation techniques or the use of specific carriers could potentially enhance its stability, solubility, and bioavailability.
Q6: What is the potential of this compound as an anti-inflammatory agent?
A: this compound exhibits potent anti-inflammatory activity in various cell models, particularly by inhibiting the production of pro-inflammatory mediators like prostaglandin E2. [, ] This property makes it a promising candidate for developing novel anti-inflammatory therapies.
Q7: Are there other potential therapeutic applications for this compound?
A: In addition to its anti-inflammatory and potential anticancer properties, this compound has shown neuroprotective effects against amyloid beta-mediated neurotoxicity in PC12 cells. [] This finding suggests potential applications for neurodegenerative diseases.
Q8: Have computational methods been used to study this compound?
A: Yes, molecular docking studies have been employed to investigate the interaction of this compound with its potential targets, such as kynurenine-3-monooxygenase. [] These studies provide insights into the binding modes and molecular interactions that contribute to its biological activity.
Q9: What analytical methods are used to identify and quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), are commonly used for the analysis of this compound in Cannabis sativa extracts. [, , ] Gas chromatography (GC) coupled with MS is employed for analyzing volatile compounds in Cannabis sativa. []
Q10: What are the challenges in studying and developing this compound for therapeutic use?
A: One challenge is the relatively low abundance of this compound in Cannabis sativa plants. [] Developing efficient extraction and purification methods is crucial for obtaining sufficient quantities for research and potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


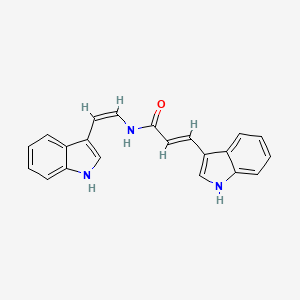
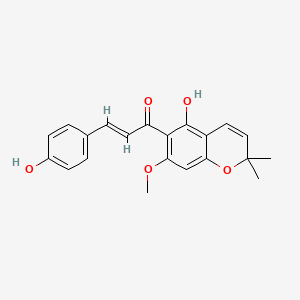
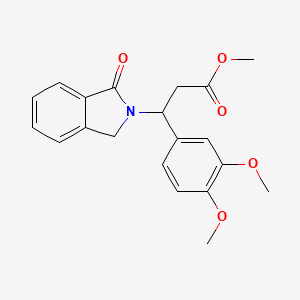
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)
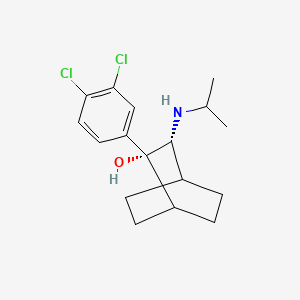
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)
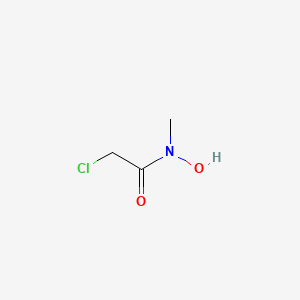

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)

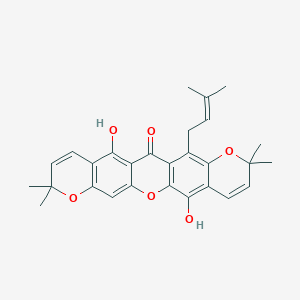

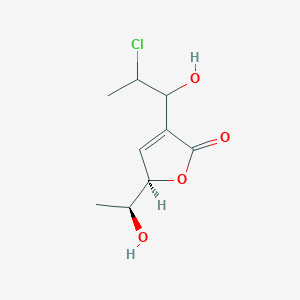
![2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B1251951.png)
